(4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Description
The compound (4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative with a complex structure featuring:
- A pyrrolidine-2,3-dione core, known for stereochemical flexibility and interactions with biological targets .
- A diethylaminoethyl group at position 1, enhancing solubility and basicity.
- A furan-2-yl(hydroxy)methylidene substituent at position 4, contributing to electron-rich reactivity.
- A 3,4,5-trimethoxyphenyl group at position 5, associated with enhanced receptor binding in medicinal analogs .
This compound’s molecular weight is estimated to exceed 450 g/mol based on analogs (e.g., reports 499.6 g/mol for a related structure). Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications, often employing catalysts and solvents like ethanol for optimized yields .
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O7/c1-6-25(7-2)10-11-26-20(15-13-17(30-3)23(32-5)18(14-15)31-4)19(22(28)24(26)29)21(27)16-9-8-12-33-16/h8-9,12-14,20,28H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVZXGBNONFLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the furan and trimethoxyphenyl groups, and the final condensation to form the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
(4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity :
- The 3,4,5-trimethoxyphenyl group in the target compound is linked to enhanced binding to tubulin or kinase targets, similar to combretastatin analogs .
- Benzothiazole () and chlorophenyl () groups introduce heterocyclic diversity, improving selectivity for microbial targets.
Synthetic Strategies: Ethanol as a solvent improves yields in pyrrolidine-2,3-dione synthesis compared to acetic acid . Microwave-assisted methods reduce reaction times and enhance purity .
Physicochemical Properties: Diethylaminoethyl and methoxypropyl groups increase solubility in polar solvents, aiding bioavailability. Halogenated aryl groups (e.g., 4-chlorophenyl in ) enhance stability under acidic conditions .
Biological Activity
The compound (4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C₂₄H₃₃N₂O₅
- Molecular Weight : 433.54 g/mol
This compound features several functional groups that may contribute to its biological activity, including a pyrrolidine ring, a furan moiety, and multiple methoxy groups.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
| Study | Pathogen Tested | Result |
|---|---|---|
| Umesha et al. (2009) | Various bacteria and fungi | Showed moderate to high inhibition rates |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism likely involves the modulation of apoptosis pathways or inhibition of tumor growth through interference with cell cycle regulation.
| Study | Cancer Cell Line | Result |
|---|---|---|
| In vitro assays | HeLa cells | Induced apoptosis at concentrations ≥ 10 µM |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer and microbial growth. Notably, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| DHODH | Competitive | 25 µM |
The biological activity of this compound is hypothesized to involve:
- Binding to Enzymes : The compound may bind to specific enzymes or receptors in microbial or cancer cells.
- Modulation of Signaling Pathways : It could influence signaling pathways related to cell survival and proliferation.
- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in target cells.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Umesha et al. (2009), the antimicrobial efficacy of a structurally similar compound was tested against various pathogens. Results indicated a significant reduction in microbial viability at specific concentrations.
Case Study 2: Cancer Cell Line Studies
A series of in vitro studies demonstrated that the compound could induce apoptosis in HeLa cells. The findings suggest potential for development as an anticancer agent.
Q & A
Q. How can structure-activity relationships (SAR) guide derivatization for improved potency?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
